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molecular formula C11H11ClN2O B8445479 2-(6-Chlorophthalazin-1-yl)propan-2-ol

2-(6-Chlorophthalazin-1-yl)propan-2-ol

Cat. No. B8445479
M. Wt: 222.67 g/mol
InChI Key: HTKJELNEQBNQMT-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

A solution of 1-(6-chlorophthalazin-1-yl)ethanone (350 mg, 1.69 mmol) in 20 mL of THF at 0° C. was treated with 0.8 mL MeMgBr (3.16 M in Et2O) and stirred at 0° C. for 1 h. The mixture was quenched with saturated NH4Cl, and extracted 2×20 mL EtOAc. The combined EtOAc layers were dried over MgSO4, filtered and concentrated. Purification on an ISCO (12 g column, 15-50% EtOAc:Hexanes) afforded 2-(6-chlorophthalazin-1-yl)propan-2-ol (172 mg, 46% yield) as a pale yellow amorphous solid. MS (ESI, pos. ion) m/z: 223.1 (M+1).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12](=[O:14])[CH3:13])=[N:7][N:6]=[CH:5]2.[CH3:15][Mg+].[Br-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])([CH3:15])[CH3:13])=[N:7][N:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
ClC=1C=C2C=NN=C(C2=CC1)C(C)=O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted 2×20 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on an ISCO (12 g column, 15-50% EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=NN=C(C2=CC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 172 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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